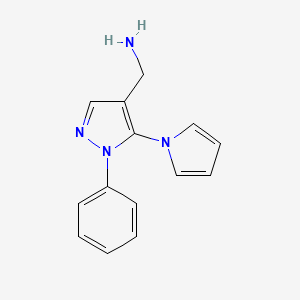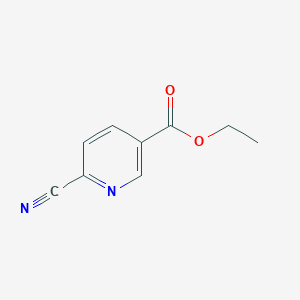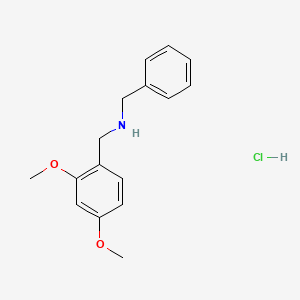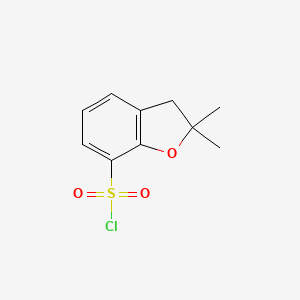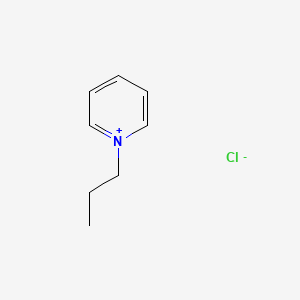
1-Propylpyridinium Chloride
Übersicht
Beschreibung
1-Propylpyridinium Chloride is a chemical compound with the molecular formula C8H12ClN . It is generally immediately available in most volumes .
Synthesis Analysis
The synthesis of 1-Propylpyridinium Chloride involves a detailed investigation of the synthesis of novel quaternary pyridinium salts . The Menchutkin reactions (MR) with the exception of a few cases, are of the S N 2 type. Primary halides are generally more reactive than secondary or tertiary halides .Molecular Structure Analysis
The molecular structure of 1-Propylpyridinium Chloride is C8H12ClN . The average mass is 157.641 Da and the Monoisotopic mass is 157.065826 Da .Chemical Reactions Analysis
The chemical reactions of 1-Propylpyridinium Chloride involve the reaction of a tertiary amine with an alkyl halide . The reaction takes place more easily through the stabilization of the transition state and the charged products, which are more polar than the reactants .Physical And Chemical Properties Analysis
1-Propylpyridinium Chloride has a molecular weight of 157.64 . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products and Bioactive Pharmaceuticals
1-Propylpyridinium Chloride is a structurally diverse pyridinium salt that plays a crucial role in the synthesis of many natural products and bioactive pharmaceuticals. Its unique chemical properties facilitate the formation of complex molecules that are essential in the development of drugs with antimicrobial, anticancer, antimalarial, and anticholinesterase activities .
Pyridinium Ionic Liquids
This compound is used to create pyridinium-based ionic liquids, which are salts in the liquid state at room or near-room temperature. These ionic liquids have unique properties such as low volatility, high thermal stability, and good solvating abilities, making them suitable for a variety of applications including electrochemistry, catalysis, and as solvents for chemical reactions .
Pyridinium Ylides
1-Propylpyridinium Chloride serves as a precursor for the synthesis of pyridinium ylides. These ylides are intermediates in organic synthesis and are used in a variety of reactions, including the Wittig reaction, to form carbon-carbon double bonds. This is particularly useful in the field of materials science for the creation of polymers and other advanced materials .
Antimicrobial and Antiseptic Agents
Due to its structural characteristics, 1-Propylpyridinium Chloride exhibits antimicrobial properties. It can be used in the development of new antiseptic agents that are effective against a broad spectrum of microorganisms. This application is significant in the medical field, especially for the treatment of infections and the development of sterile surfaces .
Gene Delivery Systems
The compound’s ability to form complexes with DNA makes it a potential candidate for use in gene delivery systems. These systems are designed to introduce genetic material into cells, which is a fundamental technique in genetic engineering and therapy. The efficiency and safety of these delivery systems are critical for their application in clinical settings .
Analytical Chemistry
In analytical chemistry, 1-Propylpyridinium Chloride is utilized for its solubility and reactivity properties. It can act as a phase transfer catalyst in various analytical methods, enhancing the detection and quantification of chemical species. This is particularly useful in environmental monitoring and quality control processes .
Safety and Hazards
Zukünftige Richtungen
Pyridinium salts, including 1-Propylpyridinium Chloride, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Wirkmechanismus
Target of Action
1-Propylpyridinium Chloride is a type of pyridinium salt . Pyridinium salts are known to have broad-spectrum antiseptic properties . They are often used in various products like mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays . The primary targets of 1-Propylpyridinium Chloride are likely to be similar, focusing on pathogenic bacteria in the oral and nasal cavities .
Mode of Action
The mode of action of 1-Propylpyridinium Chloride is expected to be similar to that of other pyridinium salts. For instance, cetylpyridinium chloride, a related compound, is known to decrease new dental plaque growth, decrease or remove existing dental plaque, diminish the growth of pathogenic bacteria, and inhibit the production of virulence factors .
Biochemical Pathways
Given its antiseptic properties, it is likely to interfere with the metabolic processes of bacteria, thereby inhibiting their growth and survival .
Pharmacokinetics
Its bioavailability would primarily be local to the site of application, such as the oral cavity or nasal passages .
Result of Action
The result of the action of 1-Propylpyridinium Chloride is a reduction in bacterial load in the areas of application. This leads to a decrease in dental plaque and potentially a reduction in oral and nasal infections .
Eigenschaften
IUPAC Name |
1-propylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.ClH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIUWAYPMADRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543882 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpyridinium Chloride | |
CAS RN |
23271-47-8 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-Propylpyridinium Chloride be used for metal extraction, and what are its advantages and disadvantages?
A1: Yes, 1-Propylpyridinium Chloride has shown potential for extracting Platinum Group Metals (PGMs) like Palladium(II) and Platinum(IV) from chloride solutions. [] This is particularly relevant for recovering PGMs from complex solutions generated during the recycling of materials like spent automotive converters. [] While 1-Propylpyridinium Chloride demonstrates effectiveness in extracting both Palladium(II) and Platinum(IV) without significant selectivity towards one metal ion, there are challenges. [] One key drawback is the difficulty in stripping the extracted metal ions back from the organic phase, suggesting a need to modify the organic phase properties for improved stripping efficiency. []
Q2: Can 1-Propylpyridinium Chloride be incorporated into solid materials to act as a catalyst, and how effective is it?
A2: Yes, 1-Propylpyridinium Chloride can be effectively immobilized onto SBA-15 mesoporous silica, resulting in a heterogeneous catalyst. [] This catalyst has demonstrated excellent activity and reusability in Knoevenagel condensation reactions, showcasing its potential for sustainable organic synthesis applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)






